molecular formula C30H34N2O4 B120308 1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol CAS No. 5550-75-4

1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

Cat. No. B120308
CAS RN: 5550-75-4
M. Wt: 486.6 g/mol
InChI Key: LKWBMXGQWBQVQD-UHFFFAOYSA-N
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Description

The compound "1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol" is a synthetic molecule that appears to be designed for interaction with biological receptors, given its structural complexity and the presence of a piperazine moiety. Piperazine derivatives are known for their pharmacological properties, particularly their interactions with various receptor types, including serotonin and sigma receptors .

Synthesis Analysis

The synthesis of hydroxyethyl substituted piperazines, as described in the first paper, involves starting from chiral aspartate and exploring three synthetic strategies. These strategies lead to different substituents at the N-atoms of the piperazine ring. The synthesis process is likely to involve multiple steps, including the formation of intermediate compounds, protection and deprotection of functional groups, and final purification . Although the exact synthesis of the compound is not detailed, the methodologies described could be adapted for its production.

Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring, which is a common feature in pharmacologically active molecules. The presence of hydroxyethyl groups and naphthalene rings suggests potential for significant interactions with biological targets. The stereochemistry of the molecule, which is not specified, could also play a crucial role in its binding affinity and selectivity towards receptors .

Chemical Reactions Analysis

The compound likely undergoes typical chemical reactions associated with its functional groups. The hydroxyethyl groups may be involved in hydrogen bonding, while the naphthalene rings could participate in π-π interactions. The piperazine ring could undergo alkylation, acylation, or other reactions that modify its properties or enhance its receptor binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and overall molecular architecture. The hydroxy groups could confer some degree of solubility in polar solvents, while the naphthalene rings might increase hydrophobicity, affecting the compound's solubility profile. The molecule's stability, melting point, and boiling point would be determined by its structural rigidity and intermolecular forces .

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds with structures similar to "1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol" have been utilized in organic synthesis, demonstrating the efficiency of magnetic nanoparticles as catalysts. For instance, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation showcases clean methodologies, easy workup procedures, and high yields, highlighting the importance of such compounds in enhancing reaction efficiencies (Mokhtary & Torabi, 2017).

Medicinal Chemistry and Pharmacology

These compounds have shown promise in medicinal chemistry, particularly as potential therapeutic agents. The synthesis and structure-activity relationship (SAR) studies of compounds like "1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones" with high binding affinities for serotonin receptors indicate their potential in developing atypical antipsychotic agents (Park et al., 2011). Moreover, the identification of HUHS190, a human metabolite of naftopidil with selective toxicities against cancer cells, suggests the application of such compounds in cancer therapy (Shimizu et al., 2019).

Material Science and Photochemistry

The photophysical properties and solvatochromic analysis of naphthalene-1,8-dicarboxylic acid derivatives illustrate the potential of these compounds in bio-imaging and the development of new fluorescent bioactive compounds. The observed positive solvatochromism from non-polar to polar solvents opens up avenues for their use in various material science applications (Nicolescu et al., 2020).

Neuropharmacology

Investigations into the anticonvulsant activities of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives highlight the role of such compounds in neuropharmacology. Their potential as anticonvulsant agents, along with molecular modelling studies showing CNS depressant activity via modulation of benzodiazepine allosteric sites in GABA-A receptors, underscores the breadth of application in therapeutic areas (Ghareb et al., 2017).

properties

IUPAC Name

1-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c33-25(21-35-29-13-5-9-23-7-1-3-11-27(23)29)19-31-15-17-32(18-16-31)20-26(34)22-36-30-14-6-10-24-8-2-4-12-28(24)30/h1-14,25-26,33-34H,15-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWBMXGQWBQVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)CC(COC4=CC=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

CAS RN

5550-75-4
Record name 5550-75-4
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